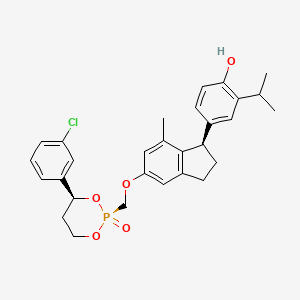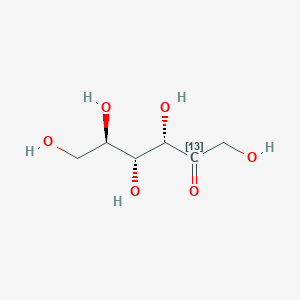
D-Fructose-2-13C
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-Fructose-2-13C: is a stable isotope-labeled compound where the carbon at the second position of the fructose molecule is replaced with carbon-13. This isotopic labeling is used extensively in research to trace metabolic pathways and study biochemical processes. The molecular formula of this compound is 13CC5H12O6, and it has a molecular weight of 181.15 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method involves the use of 13C-labeled glucose as a starting material, which is then isomerized to produce D-Fructose-2-13C .
Industrial Production Methods: : Industrial production of this compound is generally carried out in specialized facilities equipped to handle isotopic labeling. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the incorporation of the carbon-13 isotope at the desired position. The final product is purified to achieve high isotopic and chemical purity .
Analyse Chemischer Reaktionen
Types of Reactions: : D-Fructose-2-13C undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are often used to study the metabolic fate of fructose in biological systems.
Common Reagents and Conditions: : Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under mild conditions to preserve the integrity of the isotopic label .
Major Products Formed: : The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation of this compound can produce 13C-labeled gluconic acid, while reduction can yield 13C-labeled sorbitol .
Wissenschaftliche Forschungsanwendungen
Chemistry: : In chemistry, D-Fructose-2-13C is used as a tracer to study reaction mechanisms and metabolic pathways. It helps in understanding the fate of fructose in various chemical reactions .
Biology: : In biological research, this compound is used to investigate the metabolism of fructose in cells and tissues. It is particularly useful in studying the role of fructose in energy production and storage .
Medicine: : In medical research, this compound is used to study metabolic disorders such as diabetes and fructose intolerance. It helps in understanding how fructose is processed in the body and the impact of its metabolism on health .
Industry: : In the industrial sector, this compound is used in the production of labeled compounds for research and development. It is also used in quality control processes to ensure the purity and consistency of products .
Wirkmechanismus
The mechanism of action of D-Fructose-2-13C involves its incorporation into metabolic pathways where it acts as a substrate for various enzymes. The carbon-13 label allows researchers to track the movement and transformation of fructose in these pathways. This helps in understanding the role of fructose in energy metabolism, carbon metabolism, and related processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: : Similar compounds to D-Fructose-2-13C include D-Fructose-1-13C, D-Fructose-13C6, and D-Glucose-2-13C. These compounds also have carbon-13 isotopic labeling but at different positions or in different molecules .
Uniqueness: : The uniqueness of this compound lies in its specific labeling at the second carbon position, which makes it particularly useful for studying specific metabolic pathways and reactions involving the second carbon of fructose. This targeted labeling provides detailed insights into the biochemical processes that involve fructose .
Eigenschaften
Molekularformel |
C6H12O6 |
|---|---|
Molekulargewicht |
181.15 g/mol |
IUPAC-Name |
(3S,4R,5R)-1,3,4,5,6-pentahydroxy(213C)hexan-2-one |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3,5-9,11-12H,1-2H2/t3-,5-,6-/m1/s1/i4+1 |
InChI-Schlüssel |
BJHIKXHVCXFQLS-WMPUJKKESA-N |
Isomerische SMILES |
C([C@H]([C@H]([C@@H]([13C](=O)CO)O)O)O)O |
Kanonische SMILES |
C(C(C(C(C(=O)CO)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



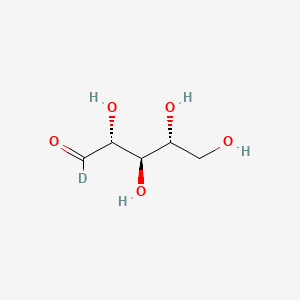
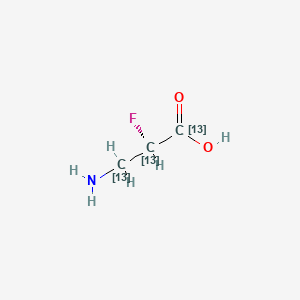
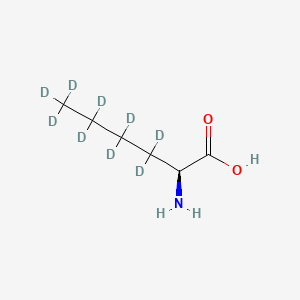
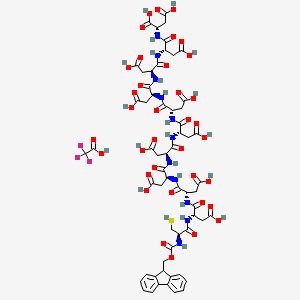
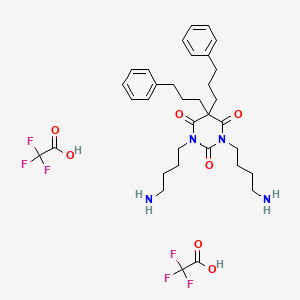
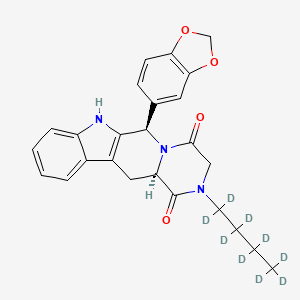
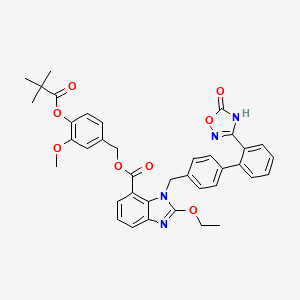
![(2S,3R,4S,5S,6R)-2-deuterio-2-[(2S,3R,4S,5S,6R)-2-deuterio-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12412450.png)




